molecular formula C19H17N3O2S B2970701 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide CAS No. 1207043-74-0

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide

Cat. No.: B2970701
CAS No.: 1207043-74-0
M. Wt: 351.42
InChI Key: VOWHMKORAHTPFL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocycle Modification

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide and related compounds have been explored in the realm of chemical synthesis, particularly in the dearomatisation of heterocycles. A study demonstrated that isonicotinamides carrying substituents like N-thiophenylmethyl at nitrogen can undergo cyclisation, leading to the formation of spirocyclic compounds in which both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).

Corrosion Inhibition

In the field of materials science, derivatives of thiophene Schiff base, closely related to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. Research has found that these compounds exhibit efficient corrosion inhibition, and their effectiveness increases with concentration (Daoud et al., 2014).

Antimicrobial Properties

Certain N-isonicotinamide derivatives have shown promising antimicrobial properties. For instance, a study on N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives revealed good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in antimicrobial applications (Ramachandran, 2017).

Organocatalysis

In organic chemistry, the use of isonicotinic acid, a relative of this compound, as a dual and biological organocatalyst has been investigated. A study described its application in the synthesis of pyranopyrazoles through a one-pot multi-component reaction (Zolfigol et al., 2013).

Medicinal Chemistry

In medicinal chemistry, various N-isonicotinamide derivatives have been synthesized and evaluated for potential pharmacological applications. For example, N-substituted-3-chloro-2-azetidinone derivatives have shown promising anticonvulsant activities, opening avenues for new therapeutic agents (Hasan et al., 2011).

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(21-13-17-2-1-11-25-17)12-14-3-5-16(6-4-14)22-19(24)15-7-9-20-10-8-15/h1-11H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWHMKORAHTPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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